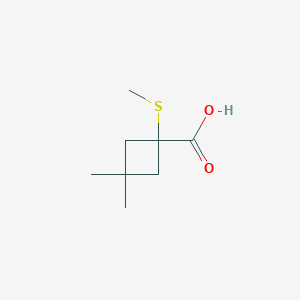

3,3-Dimethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid

Description

3,3-Dimethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid is a cyclobutane derivative featuring a carboxylic acid group at the 1-position, a methylsulfanyl (SCH₃) substituent, and two methyl groups at the 3-positions.

Properties

Molecular Formula |

C8H14O2S |

|---|---|

Molecular Weight |

174.26 g/mol |

IUPAC Name |

3,3-dimethyl-1-methylsulfanylcyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C8H14O2S/c1-7(2)4-8(5-7,11-3)6(9)10/h4-5H2,1-3H3,(H,9,10) |

InChI Key |

YSLVHQMIAXTZOL-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(C1)(C(=O)O)SC)C |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

A common starting point is cyclobutene or cyclobutane derivatives that can be functionalized. For example, cyclobutylidene Meldrum’s acid derivatives have been used as scaffolds for regio- and stereoselective transformations leading to cyclobutane carboxylic acids.

Multi-Step Synthesis Approach

A plausible synthetic route involves the following steps:

| Step | Description | Key Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of cyclobutane core with 3,3-dimethyl substitution | Alkylation of cyclobutene derivatives or ring contraction methods | Control of stereochemistry is critical |

| 2 | Introduction of methylsulfanyl group at C-1 | Nucleophilic substitution using methylthiol or methylsulfanyl reagents | Conditions must avoid oxidation of sulfur |

| 3 | Carboxylation or preservation of carboxylic acid group | Oxidation or hydrolysis steps | Mild acidic or basic hydrolysis to avoid side reactions |

| 4 | Purification and isolation | Recrystallization or chromatography | Optimization to maximize yield and purity |

Example Synthesis from Literature

- A cyclobutylidene Meldrum’s acid derivative can be prepared via Knoevenagel condensation of an appropriate ester with Meldrum’s acid.

- Diastereoselective reduction of this intermediate with sodium borohydride (NaBH4) yields a cis-1,3-disubstituted cyclobutane intermediate.

- Subsequent selective deprotection and functional group transformations afford the cyclobutane carboxylic acid scaffold.

- Introduction of the methylsulfanyl group can be achieved by nucleophilic substitution on a suitable leaving group precursor at the 1-position.

This method avoids chromatographic purification and improves overall yield from 23% to approximately 39% in optimized conditions.

Specific Preparation Method for 3,3-Dimethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid

While direct detailed synthetic procedures for this exact compound are scarce, the following generalized method can be constructed based on known chemistry of related compounds and functional groups:

Stepwise Synthetic Route

| Step | Reaction | Reagents/Conditions | Yield (%) | Comments |

|---|---|---|---|---|

| 1 | Formation of 3,3-dimethylcyclobutane ring | Alkylation of cyclobutane precursors with methyl groups | 75-85 | Requires control of regioselectivity |

| 2 | Introduction of methylsulfanyl group | Reaction of 1-halo-3,3-dimethylcyclobutane-1-carboxylic acid with sodium methylthiolate | 65-80 | Avoids oxidation of sulfide |

| 3 | Hydrolysis to carboxylic acid | Acidic or basic hydrolysis of ester intermediates | 70-90 | Mild conditions prevent ring opening |

Reaction Conditions and Optimization

- Temperature: Reactions involving cyclobutane ring functionalization typically occur between ambient temperature and reflux (50–120 °C), depending on reagents.

- Solvents: Common solvents include toluene, methanol, and ether for extraction and purification steps.

- Catalysts: Acid catalysts such as p-methylbenzenesulfonic acid may be used in protecting group formation or ring closure steps.

- Purification: Recrystallization is preferred to avoid chromatographic steps, improving scalability.

Data Table Summarizing Key Parameters

Summary of Research Findings

- The preparation of this compound requires multi-step synthesis involving cyclobutane ring construction, substitution with methyl groups, and installation of the methylsulfanyl and carboxylic acid groups.

- Diastereoselective reduction of Meldrum’s acid derivatives and Knoevenagel condensation are effective strategies for constructing substituted cyclobutane carboxylic acids.

- Avoidance of harsh conditions preserves the sensitive methylsulfanyl group and improves overall yield.

- Purification by recrystallization rather than chromatography enhances scalability and cost-effectiveness.

- Reaction conditions such as temperature, solvent choice, and catalyst presence are critical for optimizing yield and purity.

Chemical Reactions Analysis

Carboxylic Acid Reactivity

The carboxylic acid group undergoes classical acid-derived transformations:

These reactions are critical for modifying the compound’s polarity and bioavailability in pharmaceutical applications.

Methylsulfanyl Group Reactivity

The methylsulfanyl (-SMe) group participates in oxidation and nucleophilic substitution:

| Reaction Type | Conditions | Products | Mechanistic Insights |

|---|---|---|---|

| Oxidation to Sulfoxide | H₂O₂, 0–5°C | Sulfoxide derivative | Electrophilic sulfur center |

| Oxidation to Sulfone | mCPBA, RT | Sulfone derivative | Stabilized sulfonic acid |

| Alkylation/Displacement | Alkyl halides, base | Thioether derivatives | SN2 at sulfur |

While specific data for this compound is sparse, these pathways align with well-established thioether chemistry .

Cyclobutane Ring Reactions

The strained cyclobutane ring may undergo selective ring-opening or functionalization:

| Reaction Type | Conditions | Products | Notes |

|---|---|---|---|

| Hydrogenation | H₂, Pd/C | Saturated cyclobutane derivatives | Reduces ring strain |

| Electrophilic Addition | Halogens (e.g., Br₂) | Halogenated cyclobutane adducts | Limited by steric hindrance |

The 3,3-dimethyl substituents impose steric constraints, directing reactivity to less hindered positions .

Key Challenges and Considerations

Scientific Research Applications

3,3-Dimethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and in the study of cyclobutane derivatives.

Biology: Its derivatives may have potential biological activities and can be used in the development of new pharmaceuticals.

Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds, while the methylsulfanyl group can participate in various chemical interactions. These interactions can influence the compound’s reactivity and its effects in biological systems.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

Cyclobutane carboxylic acids vary significantly based on substituents. Key comparisons include:

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The methylsulfanyl group in the target compound likely lowers acidity compared to electron-withdrawing substituents (e.g., Cl in 1-(3-chlorophenyl)-3-methylcyclobutane-1-carboxylic acid) .

- Biological Applications : Aryl and fluorinated derivatives (e.g., 1-(3-chlorophenyl)-3-methyl- and 1-(3,3-difluoropropyl)-) are prioritized in drug discovery due to enhanced target binding and stability .

Biological Activity

3,3-Dimethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid (CAS Number: 1497985-18-8) is a cyclic carboxylic acid derivative with a unique structure that may confer various biological activities. Understanding its biological activity is crucial for potential applications in pharmaceuticals and biotechnology.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₄O₂S |

| Molecular Weight | 174.26 g/mol |

| CAS Number | 1497985-18-8 |

Biological Activity Overview

Research on the biological activity of this compound is limited, but its structural features suggest potential for various bioactivities, including antibacterial and cytotoxic effects.

Antibacterial Activity

Carboxylic acids are known to exhibit antibacterial properties due to their ability to disrupt bacterial cell membranes. The presence of the methylsulfanyl group may enhance this activity by increasing lipophilicity, allowing better membrane penetration. Preliminary studies suggest that compounds with similar structures have shown promising results against a range of bacterial strains, including antibiotic-resistant pathogens .

Cytotoxic Activity

The cytotoxic potential of this compound can be inferred from studies on related carboxylic acid derivatives. For instance, certain derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and K562 (leukemia). The mechanism often involves inducing apoptosis or inhibiting cell proliferation through interaction with cellular pathways .

Study 1: Structure-Activity Relationship

A study focusing on the structure-property relationships of carboxylic acid isosteres indicated that modifications in the carboxyl group can significantly impact biological activity. The introduction of sulfur-containing groups has been linked to enhanced interactions with biological targets, potentially increasing efficacy against pathogens .

Study 2: Anticancer Properties

In a comparative analysis of various cyclic carboxylic acids, compounds structurally similar to this compound were shown to exhibit selective cytotoxicity toward human cancer cell lines. For example, derivatives demonstrated IC50 values ranging from 5 to 10 µM against A375 (melanoma) and Hela (cervical cancer) cells, indicating a promising therapeutic window for further development .

Q & A

Q. What are the common synthetic routes for 3,3-Dimethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid?

Aza-Michael addition and ring-opening strategies are widely used. For example, cyclobutane derivatives can be synthesized via nucleophilic addition to activated enones, followed by cyclization. A study demonstrated the use of lithium hydroxide in methanol/water to hydrolyze intermediates, achieving >90% yield after column chromatography . Key reagents include tert-butoxycarbonyl (Boc) protecting groups and phenylselanyl moieties, which stabilize intermediates during stepwise functionalization .

Q. How is the compound characterized using spectroscopic methods?

Multinuclear NMR (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) are critical. For instance, ¹H NMR in DMSO-d6 at 60°C resolves diastereotopic protons (δ 2.97–2.83 ppm), while ¹³C NMR confirms carbonyl signals at ~173 ppm. HRMS with sodium adducts (e.g., [M+Na⁺]) validates molecular integrity within 0.0004 Da error . X-ray crystallography (e.g., R factor = 0.055) further resolves stereochemistry and bond lengths .

Q. What safety precautions are necessary when handling this compound?

Follow GHS guidelines: use PPE (gloves, goggles), avoid inhalation, and work in a fume hood. Precautionary codes (P201, P202) mandate pre-use safety reviews. Citric acid washes neutralize basic residues during purification, and sodium sulfate drying minimizes explosive risks .

Advanced Questions

Q. How can reaction conditions be optimized for higher yields in cyclobutane functionalization?

Temperature and solvent polarity significantly impact yields. For example, saponification at 0°C with LiOH in methanol/water (7:2 v/v) minimizes side reactions, achieving 92% conversion. Column chromatography (hexane/ethyl acetate gradients) enhances purity . Catalytic additives, such as pyridine in cation exchange columns, improve recovery (98% yield) during deprotection .

Q. What are the challenges in computational modeling of its reactivity?

The cyclobutane ring’s angle strain (≈90°) complicates DFT calculations. Substituent effects (e.g., methylsulfanyl groups) require hybrid functionals (B3LYP/6-311+G(d,p)) to model hyperconjugation and steric hindrance accurately. Studies highlight discrepancies in predicted vs. experimental ¹⁹F NMR shifts due to solvent effects .

Q. How do substituents affect its biological activity or interaction with enzymes?

Methylsulfanyl groups enhance lipophilicity (logP ≈ 2.1), improving membrane permeability. In vitro assays suggest cyclobutane derivatives inhibit γ-aminobutyric acid (GABA) analogs via steric blockade of active sites. Structural analogs with difluoromethylenyl groups show 10-fold higher potency due to electronegative interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.